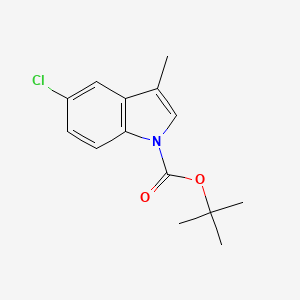
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol est un composé organique complexe qui présente une partie quinoléine et une partie pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol implique généralement des réactions organiques à plusieurs étapes. Une approche courante consiste à commencer par le dérivé de quinoléine et à introduire la partie pyridine par une série de réactions de substitution et de couplage. L'étape finale implique souvent la réduction d'un intermédiaire cétone ou aldéhyde pour obtenir le groupe éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de réacteurs à haute pression, de catalyseurs avancés et de systèmes à écoulement continu pour assurer une synthèse efficace et évolutive.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe éthanol peut être oxydé pour former des aldéhydes ou des acides carboxyliques.
Réduction : Les cycles quinoléine et pyridine peuvent être réduits dans des conditions spécifiques.
Substitution : L'halogénation et d'autres réactions de substitution peuvent être réalisées sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Hydrogénation à l'aide de palladium sur carbone (Pd/C) ou d'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Halogénation à l'aide de brome (Br2) ou de chlore (Cl2) en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe éthanol peut donner du 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)acétaldéhyde ou de l'acide 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)acétique.
Applications de la recherche scientifique
Le 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol implique son interaction avec des cibles moléculaires spécifiques. Les parties quinoléine et pyridine peuvent se lier à des enzymes ou à des récepteurs, en modulant leur activité. Ce composé peut également interférer avec les voies cellulaires, ce qui conduit à ses effets biologiques observés.
Applications De Recherche Scientifique
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 3,4-dihydroquinolin-1(2H)-one : Ces composés partagent le noyau quinoléine et présentent des activités biologiques similaires.
Dérivés de la pyridine : Composés avec un cycle pyridine qui ont une réactivité chimique et des applications comparables.
Unicité
Le 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-méthylpyridin-3-yl)éthanol est unique en raison de la combinaison de parties quinoléine et pyridine dans une seule molécule. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3 |
Clé InChI |
AQHLSWMDFBMRPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


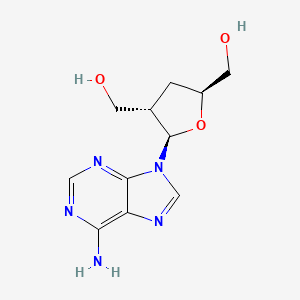
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
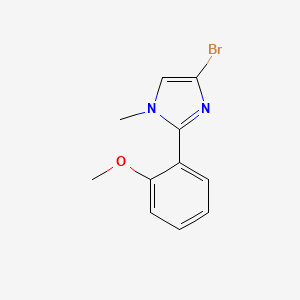
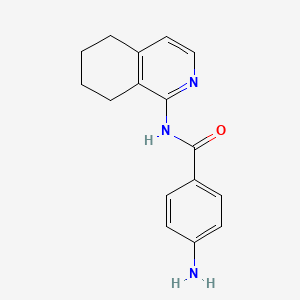
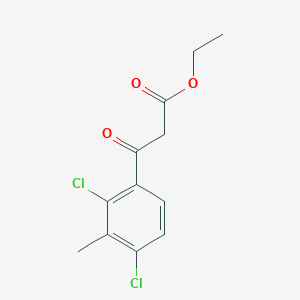
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)



![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

